2-(2-Furylmethylene)-4-pentenoic acid
Description
Contextual Significance of Furyl and Pentenoic Acid Scaffolds in Contemporary Organic Synthesis
Molecular scaffolds serve as foundational cores for the design and synthesis of new compounds. mdpi.com In drug discovery and materials science, certain scaffolds are deemed "privileged" because they can bind to a variety of biological targets or provide desirable structural properties. nih.govnih.gov The strategic combination of well-understood scaffolds is a powerful approach in modern synthetic chemistry. mdpi.com
The furyl scaffold is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.orgwordpress.com Its aromaticity, derived from the delocalization of one of the oxygen's lone pairs of electrons into the ring, distinguishes its chemistry from typical ethers like tetrahydrofuran (B95107). wordpress.com The furan (B31954) ring is a fundamental component of numerous natural products and serves as a versatile building block in synthesis. britannica.comresearchgate.net For instance, furfural (B47365), an aldehyde derivative of furan, is produced from agricultural biomass like corncobs and can be converted into a range of chemical intermediates. britannica.comutripoli.edu.ly In synthesis, furans can undergo reactions such as the Achmatowicz reaction to produce dihydropyran compounds or be converted to other heterocycles like pyrroles. wikipedia.org The inclusion of a furan nucleus is a significant strategy in medicinal chemistry for developing new therapeutic agents. researchgate.net
The pentenoic acid scaffold belongs to the class of unsaturated fatty acids, which are of great interest due to their roles in various biological processes. mdpi.com As a short-chain unsaturated carboxylic acid, 4-pentenoic acid is used as a flavoring agent in foods. nih.gov The presence of both a carboxylic acid group and a carbon-carbon double bond provides two distinct points for chemical reactions. The carboxylic acid can undergo esterification or amidation, while the alkene can participate in addition reactions. Pentenoic acid and its derivatives are utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals. wikipedia.orggoogle.comgoogle.com For example, (2R)-2-Methylpent-4-enoic acid has been used in the synthesis of the drug Sacubitril. wikipedia.org The combination of these two scaffolds in 2-(2-Furylmethylene)-4-pentenoic acid creates a bifunctional molecule with a rich chemical potential, leveraging the aromatic, nucleophilic, and electrophilic characteristics of its constituent parts.
Historical Development and Theoretical Frameworks of Related Chemical Entities
The history of furan chemistry began in the late 18th century. In 1780, Carl Wilhelm Scheele described the first furan derivative, 2-furoic acid. wikipedia.orgresearchgate.netutripoli.edu.ly Another key derivative, furfural, was reported by Johann Wolfgang Döbereiner in 1831. wikipedia.orgwordpress.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com The industrial production of furan is typically achieved through the decarbonylation of furfural. wikipedia.org Classic laboratory methods for synthesizing the furan ring include the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis. wikipedia.org
The theoretical framework for understanding molecules like this compound involves the principles of conjugated systems and the chemistry of α,β-unsaturated carboxylic acids. mdpi.com The molecule features an extended π-system that includes the furan ring and the double bond of the methylene (B1212753) bridge. This conjugation influences the electronic properties and reactivity of the entire molecule. Theoretical studies of related systems, such as those involving phenolic acid decarboxylase, provide insights into the mechanisms of reactions at the double bond adjacent to an aromatic ring. acs.org The pentenoic acid portion, specifically as an α,β-unsaturated carboxylic acid system (when considering the linkage), is known to form stable hydrogen-bonded dimers in the solid state. mdpi.com The reactivity of such systems is well-established, with the double bond being susceptible to nucleophilic conjugate addition.
Research Findings
While specific detailed research findings for this compound are not widely available in public literature, its properties can be inferred from its constituent parts. The table below summarizes key properties of the main compound and its foundational scaffolds.
Table 1: Physicochemical Properties of this compound and Related Scaffolds
| Property | This compound | Furan | 4-Pentenoic Acid |
| Molecular Formula | C₁₀H₁₀O₃ | C₄H₄O wikipedia.org | C₅H₈O₂ nih.gov |
| Molar Mass | 178.18 g/mol | 68.07 g/mol wikipedia.org | 100.12 g/mol |
| Appearance | Not specified | Colorless, volatile liquid wikipedia.org | Not specified |
| Key Functional Groups | Carboxylic acid, Furan ring, Alkene | Aromatic ether | Carboxylic acid, Alkene |
| Boiling Point | Not specified | 31.3 °C wikipedia.org | 186-187 °C |
| Synthesis Routes | Aldol condensation, Michael addition, Furan functionalization smolecule.com | Paal-Knorr, Feist-Benary, Decarbonylation of furfural wikipedia.org | Malonic ester synthesis, Rearrangement reactions google.comgoogle.com |
Table of Compounds
De Novo Synthesis Approaches to this compound
The 4-pentenoic acid backbone is a critical component of the target molecule. Its synthesis can be achieved through various classical and modern organic chemistry reactions, offering pathways that can control chain length, functionality, and stereochemistry, while also considering principles of sustainable chemistry.
Alkylation and condensation reactions represent fundamental carbon-carbon bond-forming strategies for constructing carboxylic acid frameworks. A classic and effective method for synthesizing 4-pentenoic acid involves the malonic ester synthesis. This method utilizes diethyl malonate as a source of a stabilized carbanion, which is then alkylated with an appropriate electrophile.
A patented method describes the synthesis of 4-pentenoic acid starting from allyl chloride and diethyl malonate. google.com The process involves a condensation (alkylation) reaction under alkaline conditions to form 2-allyl diethyl malonate, which is subsequently subjected to saponification and decarboxylation to yield the final product. google.com The use of alkoxides like sodium ethoxide or sodium methoxide facilitates the deprotonation of diethyl malonate, enabling its nucleophilic attack on allyl chloride. google.com This approach is advantageous due to its operational simplicity, rapid reaction rates, and high yields. google.com
Data sourced from patent CN101200425A. google.com
Another relevant strategy is the Claisen-Schmidt condensation, which is typically used to synthesize chalcones by reacting aromatic aldehydes with acetophenones. researchgate.net While not directly producing pentenoic acid, the underlying principle of base-catalyzed condensation between a carbonyl compound and an active methylene component is a cornerstone of carbon chain elongation that can be adapted for various synthetic targets.
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. geeksforgeeks.org These reactions can be powerful tools for modifying the carbon skeleton or functional groups. mvpsvktcollege.ac.in
While direct synthesis of 4-pentenoic acid via rearrangement is less common, certain pericyclic rearrangements, such as the Claisen rearrangement, offer a plausible pathway to substituted pentenoic acid derivatives. The Claisen rearrangement is a mvpsvktcollege.ac.inmvpsvktcollege.ac.in-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. geeksforgeeks.org By choosing appropriately substituted starting materials, this reaction could be employed to construct the C5 backbone with the double bond in the desired position.
The general mechanism involves a concerted process through a cyclic, chair-like transition state where the carbon-oxygen bond is cleaved as a new carbon-carbon bond is formed. geeksforgeeks.org This method is particularly valuable for its high degree of stereochemical control. Other notable rearrangements in organic synthesis include the Beckmann rearrangement, which converts a ketoxime to an N-substituted amide in the presence of acid, and the Baeyer-Villiger rearrangement, which oxidizes a ketone to an ester. mvpsvktcollege.ac.inwiley-vch.de Although not direct routes to 4-pentenoic acid, they represent the diversity of skeletal transformations available to synthetic chemists. mvpsvktcollege.ac.inwiley-vch.de
Asymmetric synthesis is crucial when the target molecule is chiral and a single enantiomer is desired. ethz.ch This can be achieved using several strategies, including the use of chiral starting materials (chiral pool), chiral auxiliaries, or chiral catalysts. ethz.chyork.ac.uk
For pentenoic acid derivatives, enzymatic resolutions offer an effective method for separating enantiomers. Lipases, for example, have been successfully used to catalyze the stereoselective hydrolysis or acylation of racemic starting materials. mdpi.com In one study, lipases were shown to exclusively hydrolyze the acetate group in 5-acetoxy-4-aryl-(2E)-pentenoate derivatives with good enantioselectivity, allowing for the resolution of the enantiomers. mdpi.com This highlights the ability of enzymes to discriminate between the enantiomers of a racemate, providing access to enantioenriched chiral building blocks. mdpi.com
Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. ethz.chyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed. This substrate-controlled approach provides a reliable way to introduce chirality. Alternatively, enantioselective synthesis employs a chiral reagent or catalyst to control the formation of new stereocenters from a prochiral substrate. ethz.chuvic.ca Catalytic enantioselective methods are highly sought after as only a substoichiometric amount of the chiral agent is required. ethz.ch
Table 2: Key Strategies in Asymmetric Synthesis for Chiral Acids
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Pool | Utilizes naturally occurring enantiopure compounds (e.g., amino acids, sugars) as starting materials. ethz.ch | Synthesis where a stereocenter is derived from an enantioenriched starting material. |
| Resolution | Separation of a racemic mixture. Can be chemical, chromatographic, or enzymatic. ethz.ch | Lipase-mediated stereoselective hydrolysis of racemic pentenoate esters. mdpi.com |
| Chiral Auxiliaries | A covalently attached, recoverable chiral group that directs the stereochemistry of a reaction. ethz.ch | Evans's alkylation using chiral oxazolidinones to control stereochemistry. york.ac.uk |
| Chiral Catalysts | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. uvic.ca | Asymmetric hydrogenation or epoxidation to introduce stereocenters. york.ac.uk |
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A significant advancement in the sustainable production of pentanoic acid (the saturated analogue of pentenoic acid) involves the use of biomass-derived platform chemicals. rsc.org
γ-Valerolactone (GVL), which can be produced from lignocellulosic biomass, has been identified as a key intermediate for producing pentanoic acid. researchgate.net Research has demonstrated the conversion of GVL to pentanoic acid using formic acid as a sustainable and readily available reducing agent in the presence of a bifunctional catalyst. rsc.orgrsc.org These catalysts typically consist of a noble metal, such as Platinum (Pt), supported on an acidic zeolite like ZSM-5. rsc.org The platinum serves a dual role: it decomposes formic acid to produce hydrogen and also hydrogenates the pentenoic acid intermediates that are formed from the acid-catalyzed ring-opening of GVL. rsc.orgresearchgate.net This process represents a significant step towards replacing fossil fuel feedstocks with renewable resources for the production of valuable chemicals. rsc.org
Another green approach involves biocatalysis. A chemoenzymatic method for the halocyclization of 4-pentenoic acid has been developed, and its environmental impact was assessed using metrics like the E-factor, which considers energy-related CO₂ emissions. acs.org Such strategies, which employ enzymes under mild conditions, are central to developing more sustainable synthetic routes. acs.org
Table 3: Catalytic Performance in the Conversion of GVL to Pentanoic Acid
| Catalyst | Reducing Agent | Temperature (K) | Key Finding | Reference |
|---|---|---|---|---|
| Pt/ZSM-5 | Formic Acid | 543 | Strong acid support (ZSM-5) is required for the GVL ring-opening step. | rsc.orgrsc.org |
| Bifunctional Pt and Brønsted acidic zeolites | Formic Acid | 543 | Pt serves a dual role in H₂ generation and hydrogenation of pentenoic acid intermediates. | researchgate.net |
Data compiled from studies on sustainable pentanoic acid production. rsc.orgresearchgate.netrsc.org
The formation of the C=C bond connecting the furan ring and the pentenoic acid chain is a critical step in the synthesis of this compound. This transformation is typically achieved through condensation reactions involving furfural (furan-2-carbaldehyde) and an active methylene compound.
Furfural is a bio-based platform molecule derived from the dehydration of pentose sugars found in agricultural waste, making it an attractive renewable starting material. orgsyn.org The aldehyde group of furfural is susceptible to nucleophilic attack, making it an ideal substrate for reactions like the Knoevenagel or aldol-type condensations.
In a plausible synthetic route, the carbanion generated from a 4-pentenoic acid ester (or a related active methylene derivative) would act as the nucleophile. The reaction with furfural would lead to an aldol-type adduct, which would then undergo dehydration (elimination of water) to form the stable, conjugated furyl-methylene double bond. Acid- or base-catalysis is typically employed to facilitate these reactions. This strategy is analogous to the synthesis of other functionalized furans, where cascade acid-catalyzed reactions of furan derivatives with α,β-unsaturated carbonyl compounds have been reported to be effective. semanticscholar.org Similarly, cross-aldol condensations involving 2,5-diformylfuran have been used to synthesize novel furan-based monomers, demonstrating the robustness of this approach for creating extended conjugated systems attached to a furan core. nih.gov
Synthetic Methodologies and Advanced Preparative Strategies for this compound
The synthesis of this compound, a molecule integrating a furan nucleus with a conjugated pentenoic acid side chain, requires strategic chemical transformations. The construction of this specific molecular architecture can be approached through various synthetic routes, focusing on the formation of the core furan structure, the introduction of the pentenoic acid moiety, and the creation of the connecting methylene bridge. Advanced strategies may employ convergent or divergent pathways to efficiently assemble the target compound.
1 Strategies for Furan Functionalization and Conjugation
The furan ring is a versatile heterocyclic motif that can be functionalized through a variety of methods to allow for conjugation to the pentenoic acid side chain. A key precursor in many of these strategies is furfural, a readily available platform chemical derived from biomass. nih.gov
One of the primary strategies for functionalizing the furan ring at the 2-position is through electrophilic substitution reactions. However, to achieve conjugation, formation of a carbon-carbon bond is necessary. This is often accomplished by first installing a handle on the furan ring that can participate in subsequent coupling reactions. For instance, formylation of furan using methods like the Vilsmeier-Haack reaction provides 2-furaldehyde (furfural), which is an excellent electrophile for subsequent condensation or olefination reactions. mdpi.com
Another approach involves the use of organometallic reagents. Furans can be lithiated or converted into organozinc or organotin derivatives, which can then participate in cross-coupling reactions with appropriate partners bearing the pentenoic acid chain. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille couplings, are powerful tools for forming the C-C bond between the furan ring and the side chain. nih.govnih.gov For example, a 2-halofuran could potentially be coupled with a pentenoate derivative under Heck reaction conditions. nih.gov
The table below summarizes common furan functionalization strategies applicable to the synthesis of furan-containing compounds.
| Functionalization Strategy | Reagents/Conditions | Description |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Introduces a formyl group at the 2-position of furan to yield furfural. |
| Metalation | n-BuLi, organozinc reagents | Creates a nucleophilic furan species for reaction with electrophiles. |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, organometallic reagent | Couples a functionalized furan (e.g., halofuran, boronic acid) with a suitable partner. |
2 Exploration of Olefination and Condensation Routes to the Methylene Bridge
The exocyclic double bond that forms the methylene bridge in this compound is a critical structural feature. Several classic and modern organic reactions are well-suited for its construction, typically involving the reaction of furfural with a C5 building block.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. sciensage.info In the context of synthesizing the target molecule, furfural would react with a derivative of 4-pentenoic acid that has been activated at the C2 position, such as a malonic acid half-ester derivative. The reaction typically proceeds under mild conditions and is known for its efficiency in forming carbon-carbon double bonds. nih.govmdpi.com The use of biogenic carbonates as catalysts has been explored for Knoevenagel condensations involving furfural derivatives, offering a green chemistry approach. mdpi.com
Wittig Reaction: The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction would involve the treatment of furfural with a phosphonium ylide derived from a 4-pentenoic acid precursor. The ylide is typically generated by treating a phosphonium salt with a strong base. libretexts.org The stereochemistry of the resulting alkene can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. wikipedia.orgorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide. This often leads to higher yields and favors the formation of the (E)-alkene, which is often the thermodynamically more stable isomer.
The following table outlines key features of these olefination and condensation reactions.
| Reaction | Key Reactants | Catalyst/Reagent | Key Features |
| Knoevenagel Condensation | Furfural, Active methylene compound (e.g., diethyl malonate) | Base (e.g., piperidine, amines) | Forms C=C bond; often used for α,β-unsaturated systems. sciensage.info |
| Wittig Reaction | Furfural, Phosphonium ylide | Strong base (e.g., n-BuLi) | Versatile for alkene synthesis; stereoselectivity can be controlled. wikipedia.orglibretexts.org |
| HWE Reaction | Furfural, Phosphonate ester | Base (e.g., NaH, DBU) | Often provides (E)-alkenes with high selectivity. |
3 Convergent and Divergent Synthesis Strategies
The synthesis of this compound can be approached from both convergent and divergent perspectives, each offering distinct advantages in terms of efficiency and molecular diversity.
Conversely, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a variety of structurally related compounds. chemrxiv.org Starting from a central furan-containing intermediate, one could introduce variations in the pentenoic acid side chain. For example, a core intermediate like 2-(2-furylmethylene)malonate could be divergently modified by alkylation at the allylic position followed by decarboxylation to introduce different substituents on the pentenoic acid backbone. Cobalt-catalyzed C-H functionalization of furfural derivatives also presents a divergent pathway for creating various C-C bonds. chemrxiv.org
Structure
3D Structure
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)pent-4-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-2-4-8(10(11)12)7-9-5-3-6-13-9/h2-3,5-7H,1,4H2,(H,11,12)/b8-7+ |
InChI Key |
FZQNMXLYXKPLDE-BQYQJAHWSA-N |
SMILES |
C=CCC(=CC1=CC=CO1)C(=O)O |
Isomeric SMILES |
C=CC/C(=C\C1=CC=CO1)/C(=O)O |
Canonical SMILES |
C=CCC(=CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Pathways of Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds from 2-(2-Furylmethylene)-4-pentenoic acid can proceed through several mechanistic pathways, primarily involving its furan (B31954) ring and the unsaturated pentenoic acid side chain.
While specific catalytic cycles and transition state analyses for this compound are not extensively documented in the literature, analogies can be drawn from related systems. For instance, in the formation of complex fused-ring systems from similar furan-containing structures, enzyme-catalyzed reactions have been shown to proceed through a hybrid radical-polar pathway. nih.gov In one such studied mechanism, an iron(II)- and 2-oxoglutarate–dependent oxygenase catalyzes an oxidative coupling. nih.gov This process is thought to involve hydrogen atom abstraction, oxidation to a carbocation, a Friedel–Crafts-like ring closure, and subsequent deprotonation to restore aromaticity. nih.gov The substrate's conformation within the enzyme's active site is a critical determinant for the reaction's regio- and stereoselectivity. nih.gov
Computational studies on related furan derivatives in Diels-Alder reactions indicate that the interaction between the highest occupied molecular orbital (HOMO) of the furan diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the reaction's feasibility and stereochemical outcome. nih.gov
The furan ring in this compound can participate as a diene in [4+2] cycloaddition reactions, a cornerstone of synthetic organic chemistry for creating six-membered rings. masterorganicchemistry.comyoutube.com The Diels-Alder reaction of furans is a versatile method for constructing complex, fused heterocyclic systems. thieme-connect.de
The reactivity of the furan diene is influenced by substituents. While electron-donating groups on the furan ring generally accelerate the Diels-Alder reaction, electron-withdrawing groups, such as the one present in the subject molecule due to the link to the pentenoic acid, can hinder reactivity. masterorganicchemistry.comyoutube.com However, studies on furoic acid and its derivatives have shown that these electron-poor furans can indeed act as reactive dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles like maleimides. nih.gov The use of water as a solvent has been shown to significantly enhance the reaction rate in these cases. nih.gov
An important consideration for this compound is the potential for an intramolecular Diels-Alder (IMDA) reaction. The pentenoic acid chain contains a dienophile (the terminal double bond) that could potentially react with the furan diene. The feasibility of such a reaction depends on the length and flexibility of the tether connecting the diene and dienophile, which influences the ability to achieve the necessary transition state geometry. scholaris.ca In related systems, Lewis acids like methylaluminium dichloride have been used to catalyze such intramolecular cycloadditions. scholaris.ca
Furthermore, a "Double-Diels-Alder" or domino reaction has been observed in furan-maleimide systems, where further linkages are formed between the initial Diels-Alder adduct and unreacted furan groups. rug.nl This suggests the potential for complex, cascaded reactions involving this compound under certain conditions.
The double bond within the 4-pentenoic acid moiety of this compound is susceptible to addition reactions. A notable example is halocyclization. In a related compound, 4-pentenoic acid, treatment with a halogen source and a catalyst can lead to the formation of a lactone ring. nih.gov For instance, chemoenzymatic bromolactonization using a haloperoxidase can generate a 5-(bromomethyl)dihydrofuran-2(3H)-one. nih.gov This type of reaction proceeds via the in situ generation of an electrophilic halogen species which attacks the double bond, followed by intramolecular cyclization by the carboxylic acid group. nih.gov
Catalysis in Chemical Transformations of this compound
Catalysis plays a pivotal role in mediating the chemical transformations of furan-containing compounds, including those analogous to this compound.
Furan rings are generally sensitive to strong acids, which can lead to polymerization or ring-opening reactions. However, acid catalysis is also a powerful tool for specific transformations. The Paal-Knorr synthesis, for example, utilizes acid to cyclize 1,4-dicarbonyl compounds into furans. While this is a synthetic route to furans, the reverse, acid-catalyzed ring-opening, can also occur.
In the context of Diels-Alder reactions with furan derivatives, acid catalysis can be employed. For instance, the reaction of 2-methylfuran (B129897) with ethylene (B1197577) to form toluene (B28343) proceeds via a tandem Diels-Alder cycloaddition/dehydration reaction catalyzed by heterogeneous Brønsted-acidic catalysts. nih.gov Similarly, acid-catalyzed rearrangements of Diels-Alder adducts derived from furans have been used to synthesize a variety of functionalized heterocyclic compounds. youtube.com
Transition metal catalysis offers a broad spectrum of transformations for furan derivatives. While specific examples for this compound are scarce, related reactions provide insight into potential pathways. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form carbon-carbon bonds with furan rings. nih.gov
Furthermore, transition metals can catalyze cycloaddition reactions. For example, ruthenium complexes are known to catalyze [2+2+2] cycloadditions. nih.gov In the context of furan chemistry, transition metal catalysts have been studied for their ability to facilitate cycloaddition reactions between furan dienes and various dienophiles, leading to the formation of complex nitrogen-containing heterocycles. thieme-connect.de Additionally, palladium(II) has been shown to catalyze the twofold cycloisomerization of allenyl ketones to produce bis(3-furyl)ketones, proceeding through a furylpalladium intermediate. youtube.com
The pentenoic acid portion of the molecule also presents opportunities for transition metal catalysis. For example, olefin metathesis, often catalyzed by ruthenium-based Grubbs catalysts, could potentially be employed for chain elongation or other modifications of the pentenoic acid side chain. nih.gov
Biocatalytic Reaction Mechanisms
While specific research on the biocatalytic synthesis of this compound is not extensively documented, the broader field of biocatalysis for furan derivatives provides a strong basis for understanding potential enzymatic pathways. researchgate.netmdpi.com Lipases, in particular, have demonstrated considerable versatility in catalyzing reactions involving furan-containing substrates. mdpi.comresearchgate.net
One plausible biocatalytic approach to synthesizing derivatives of this compound, such as its esters, involves lipase-catalyzed esterification. Lipases, such as the widely used Candida antarctica lipase (B570770) B (CALB), are known to facilitate the formation of esters from carboxylic acids and alcohols under mild conditions. acs.org The catalytic cycle of lipase typically involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site. This is followed by a nucleophilic attack from the alcohol to yield the ester and regenerate the free enzyme.
For instance, the enzymatic esterification of a furan-containing carboxylic acid would proceed via the mechanism outlined in the table below.
| Step | Description |
| 1. Acylation | The carboxylic acid group of this compound enters the active site of the lipase. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate which then collapses, releasing a water molecule and forming an acyl-enzyme complex. |
| 2. Nucleophilic Attack | An alcohol molecule enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. |
| 3. Deacylation | A second tetrahedral intermediate is formed, which then breaks down to release the ester product and the regenerated enzyme, ready for another catalytic cycle. |
The application of biocatalysis extends to the synthesis of various furan-based polymers and fine chemicals, highlighting the potential for developing enzymatic routes to produce or modify this compound. bohrium.comnih.govrug.nlchemrxiv.org
Stereochemical Control and Regioselectivity in Reaction Outcomes
The synthesis of this compound presents challenges and opportunities in controlling stereochemistry and regioselectivity, particularly concerning the geometry of the carbon-carbon double bond and the potential for creating chiral centers.
The geometry of the exocyclic double bond (the bond between the furan ring and the pentenoic acid chain) is a critical aspect of stereochemical control. The synthesis would aim to selectively produce either the (E)- or (Z)-isomer. While specific studies on the stereoselective synthesis of this compound are limited, general principles from related syntheses of substituted alkenes can be applied. For example, olefination reactions used to form the double bond can be highly stereoselective depending on the reagents and conditions used.
In the context of biocatalysis, enzymes can exhibit high stereoselectivity. If a biocatalytic reduction or oxidation step were involved in a synthetic route to a precursor of this compound, the enzyme's chiral active site could lead to the formation of a single enantiomer.
The regioselectivity in reactions involving this compound is also a key consideration. For instance, in addition reactions to the double bonds, the site of attack (the α,β-unsaturated system vs. the terminal double bond) would need to be controlled. This can be influenced by the choice of catalyst and reaction conditions.
The following table summarizes key considerations for stereochemical and regioselective control in the synthesis of this compound.
| Aspect | Key Considerations | Potential Methods for Control |
| Double Bond Geometry | Selective formation of the (E) or (Z) isomer at the furylmethylene position. | Wittig reaction variants (e.g., Schlosser modification), Horner-Wadsworth-Emmons reaction with specific bases and solvents. |
| Chiral Centers | Introduction of chirality, for example, through asymmetric hydrogenation of a double bond. | Use of chiral catalysts (e.g., Noyori-type ruthenium catalysts for asymmetric hydrogenation), or enzymatic reductions. |
| Regioselectivity | Selective reaction at one of the two double bonds (the conjugated vs. the non-conjugated one). | Use of catalysts that differentiate between the electronic properties of the two double bonds, such as certain transition metal catalysts. |
Further research into the synthesis of this compound would likely focus on leveraging modern synthetic methodologies, including advanced catalytic systems, to achieve precise control over its molecular architecture.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-(2-Furylmethylene)-4-pentenoic acid, offering precise insights into the atomic arrangement and electronic environment of the molecule.
Advanced Proton and Carbon-13 NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for the structural confirmation of this compound.
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The protons on the furan (B31954) ring would appear in the aromatic region, typically between 6.0 and 7.5 ppm, with characteristic coupling patterns. The vinylic proton of the pentenoic acid chain would also resonate in this downfield region. The allylic protons adjacent to the double bond and the methylene (B1212753) protons would be found further upfield. The acidic proton of the carboxylic acid group would present as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. Carbons of the furan ring and the double bonds in the pentenoic chain would resonate in the 100-150 ppm range. The aliphatic carbons would be located in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | >10 (broad s) | ~175 |
| C=CH (pentenoic) | 5.5 - 6.5 (m) | 120 - 140 |
| Furyl-CH=C | 6.0 - 7.0 (s) | 115 - 135 |
| Furan C5-H | ~7.5 (d) | ~145 |
| Furan C3-H | ~6.4 (d) | ~112 |
| Furan C4-H | ~6.5 (dd) | ~111 |
| CH₂ (allylic) | 2.5 - 3.5 (m) | 30 - 40 |
| Terminal CH=CH₂ | 5.0 - 6.0 (m) | 115 - 130 |
| Furan C2 | - | ~152 |
| Furan C3 | - | ~112 |
| Furan C4 | - | ~111 |
| Furan C5 | - | ~145 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional and Multidimensional NMR for Connectivity and Conformation
To establish unambiguous connectivity and gain insight into the molecule's three-dimensional structure, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, confirming the connectivity within the pentenoic acid chain and the furan ring. For instance, correlations would be observed between the allylic protons and the vinylic protons of the pentenoic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the furan ring, the exocyclic double bond, and the pentenoic acid backbone, for example, by showing a correlation from the furylmethylene proton to the carbons of the furan ring and the carbons of the pentenoic acid chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is vital for determining the stereochemistry around the exocyclic double bond (E/Z isomerism).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Analysis of Diagnostic Functional Group Vibrations
Both IR and Raman spectra will exhibit characteristic bands that confirm the presence of key functional groups in this compound.
Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the hydrogen-bonded carboxylic acid dimer in the IR spectrum. The C=O stretching vibration will appear as a strong, sharp band around 1700-1725 cm⁻¹.
Alkene Groups: C=C stretching vibrations for the conjugated system and the terminal vinyl group are expected in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the sp² carbons will appear above 3000 cm⁻¹.
Furan Ring: The furan ring has characteristic ring stretching vibrations, typically appearing in the 1500-1600 cm⁻¹ range. The C-O-C stretching of the furan ether linkage will also produce a distinct band, usually around 1000-1100 cm⁻¹.
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 | Medium |
| Alkene & Furan | C=C stretch | 1600-1650 | Strong |
| Alkene & Furan | =C-H stretch | 3000-3100 | Medium |
| Furan | C-O-C stretch | 1000-1100 | Weak |
Investigation of Conjugated Systems and Molecular Conformers
The conjugation between the furan ring, the exocyclic double bond, and the carboxylic acid group influences the vibrational frequencies. The C=O and C=C stretching frequencies are typically lowered due to the delocalization of π-electrons. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the conjugated π-system, often resulting in strong signals for the C=C stretching modes. Analysis of these frequencies can provide insights into the planarity and conformation of the conjugated system.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of fragmentation patterns.
Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be determined with high accuracy. This allows for the calculation of the elemental formula, confirming the molecular identity.
The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely include:
Loss of the carboxylic acid group: A prominent fragmentation would be the loss of a COOH radical (45 Da) or H₂O (18 Da) followed by CO (28 Da).
Cleavage of the pentenoic chain: Fragmentation at the allylic position is common, leading to the loss of a C₃H₅ radical (41 Da).
Furan ring fragmentation: The furylmethylene cation is a stable fragment and would likely be observed. The furan ring itself can undergo characteristic cleavages.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | - |
| [M-45]⁺ | [M-COOH]⁺ | Loss of carboxylic acid radical |
| [M-41]⁺ | [M-C₃H₅]⁺ | Loss of allyl radical |
| 81 | Furylmethyl cation | Cleavage at the exocyclic double bond |
By integrating the data from these advanced spectroscopic and chromatographic techniques, a complete and unambiguous structural characterization of this compound can be achieved.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with a high degree of accuracy (typically to within 0.001 Da). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula and distinguishing between isobaric compounds.
For this compound (C10H10O3), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, providing strong evidence for the compound's identity.
Table 1: Theoretical Isotopic Data for this compound
| Isotope | Mass | Abundance |
|---|---|---|
| C10H10O3 | 178.06299 | 100.00% |
| C9 13CH10O3 | 179.06635 | 10.82% |
| C10H9DO3 | 179.06922 | 0.15% |
| C10H10O2 17O | 179.06720 | 0.04% |
| C8 13C2H10O3 | 180.06970 | 0.58% |
| C10H10O 18O | 180.06725 | 0.20% |
Note: Data is theoretical and for illustrative purposes.
Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. For the analysis of this compound, the compound would first need to be derivatized, typically by methylation, to increase its volatility for GC analysis. nih.gov
Table 2: Illustrative GC-MS Parameters for Analysis of Related Furan Fatty Acids
| Parameter | Value |
|---|---|
| Column | Agilent HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film) |
| Oven Program | 60°C (2 min), ramp 20°C/min to 160°C, ramp 5°C/min to 240°C (7 min) |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Source: Adapted from methodologies used for furan fatty acid analysis. nih.gov
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis can provide precise bond lengths, bond angles, and crystallographic information, such as the space group and unit cell dimensions. This offers an unambiguous confirmation of the molecular structure, including the stereochemistry of the double bonds. Powder XRD could also be employed to characterize the bulk crystalline form of the material.
Surface and Elemental Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy for related systems)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for this compound is not available, the technique is highly applicable.
By irradiating the sample with X-rays, photoelectrons are emitted from the surface. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms. For this compound, XPS could distinguish between the carbon atoms in the carboxylic acid group, the furan ring, and the alkyl chain based on their different chemical environments. scispace.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic distribution, molecular orbital energies, and other key parameters that govern a molecule's stability and reactivity.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For 2-(2-Furylmethylene)-4-pentenoic acid, DFT can be used to forecast vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra help in the assignment of experimental bands to specific molecular motions, such as the C=O stretch of the carboxylic acid, the C=C stretches of the furylmethylene and pentenoic chains, and various C-H bending modes.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For structurally similar compounds, these orbitals are often localized on different parts of the molecule; the HOMO may reside on the electron-rich furan (B31954) moiety, while the LUMO might be centered on the conjugated system extending to the carboxyl group.
Table 1: Theoretical Molecular Orbital Parameters for a Structurally Related Furan Derivative
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.27 | Indicator of chemical reactivity and stability |
Note: Data is representative of calculations on similar furan-containing structures and serves as an illustrative example.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum calculations often focus on a static, energy-minimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational landscape of flexible molecules like this compound. The presence of several single bonds allows for significant rotational freedom, leading to multiple possible conformers. MD simulations can explore these different conformations, identify the most stable or populated states, and analyze the transitions between them. This is particularly important for understanding how the molecule might interact with a biological receptor or a surface, as its shape plays a critical role in molecular recognition.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can map out the energetic landscape of chemical reactions. For a molecule like this compound, this could involve modeling its synthesis, degradation, or participation in further chemical transformations. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete reaction profile can be constructed. Characterizing the transition state—the highest energy point along the reaction coordinate—allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. Such models can clarify reaction mechanisms, predict the feasibility of a proposed synthetic route, or explain observed product distributions.
In Silico Screening and Virtual Ligand Docking for Related Structures
Given its structure, featuring a carboxylic acid and a furan ring, this compound and its analogs are candidates for biological activity. Virtual ligand docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug discovery to screen libraries of compounds against a specific protein target. While specific docking studies on this compound are not widely documented, related furan- and carboxylic acid-containing structures are often evaluated for their potential to inhibit enzymes. In such studies, the molecule (ligand) is placed in the binding site of a protein, and its binding affinity is scored based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. This in silico approach allows for the rapid screening of many related structures to identify promising candidates for further experimental investigation.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Molecules
The structural motifs present in 2-(2-Furylmethylene)-4-pentenoic acid make it a versatile starting material for the synthesis of intricate molecular frameworks that are relevant to natural products and pharmaceuticals.
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available research, its structural components are found in numerous bioactive molecules. nih.gov The furan (B31954) ring is a key component of many natural products and its derivatives have been investigated for a range of biological activities. For instance, other furfurylidene derivatives, such as those of 2,6-diphenyl piperidin-4-one, have been synthesized and evaluated for their antifungal properties. researchgate.net This suggests that the furfurylidene moiety within the target molecule could be a valuable pharmacophore.
The pentenoic acid portion also offers a handle for further chemical modification to construct more complex side chains found in various natural products. Natural products are a significant source of new therapeutic agents, with compounds like paclitaxel (B517696) and artemisinin (B1665778) demonstrating the importance of complex chemical structures in medicine. nih.gov The combination of the furan and pentenoic acid functionalities in a single molecule provides a unique platform for the development of novel bioactive compounds.
Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. anr.fr Although there is no specific literature detailing the use of this compound as a chiral auxiliary, its structure possesses features that could potentially be exploited in this context.
The carboxylic acid group could be used to attach the molecule to a substrate, and the furan ring and the vinyl group could influence the facial selectivity of reactions at a nearby prochiral center. For a compound to be an effective chiral auxiliary, it must be readily available in an enantiomerically pure form and easily removable after the desired stereoselective transformation. The development of synthetic routes to enantiopure this compound would be a prerequisite for its exploration in this role. The synthesis of chiral sulfinamidines, for example, highlights the ongoing search for new chiral building blocks. anr.fr
Development of Novel Polymeric and Bio-based Materials
The drive towards a circular economy and sustainable technologies has spurred significant research into bio-based polymers. Furan-based monomers, in particular, are seen as promising renewable alternatives to petroleum-derived chemicals.
The development of biodegradable polymers is crucial for mitigating plastic pollution. frontiersin.orgnih.gov Research has shown that 4-pentenoic acid, a structurally related compound, can be derived from lignocellulose and used to synthesize biodegradable polycarbonates. frontiersin.orgnih.gov The terminal vinyl group in these polymers allows for post-polymerization modification, enabling the introduction of various functionalities. frontiersin.orgnih.gov
Given this precedent, this compound could serve as a valuable monomer for creating functional and potentially biodegradable polymers. The furan ring would introduce rigidity and aromatic character into the polymer backbone, which can enhance thermal and mechanical properties, similar to how 2,5-furandicarboxylic acid (FDCA) is used to improve the properties of polyesters like PET. rsc.org The presence of both the furan moiety and the pentenoic acid vinyl group would offer multiple sites for cross-linking or further functionalization, leading to the development of novel bioplastics with tailored properties.
Furan-based polymers are a significant area of research for creating sustainable materials. mdpi.com 2,5-Furandicarboxylic acid (FDCA) is a key bio-based monomer used in the synthesis of polyesters and polyamides. nih.gov The polymerization of furan derivatives can proceed through various mechanisms, and the resulting polymers often exhibit interesting properties due to the unique geometry and reactivity of the furan ring.
This compound offers multiple reactive sites for polymerization. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides. The vinyl group could undergo addition polymerization, and the furan ring itself can be involved in ring-opening polymerizations or Diels-Alder reactions to create cross-linked networks. The exploration of these polymerization pathways could lead to a new class of furan-containing polymers with unique architectures and properties. The bifunctional nature of the molecule also opens up possibilities for creating copolymers with other bio-based or conventional monomers.
Synthesis of Specialized Chemical Intermediates
Beyond its direct use in polymers or as a bioactive precursor, this compound can be transformed into a variety of specialized chemical intermediates. The rich chemistry of the furan ring and the pentenoic acid chain allows for a wide range of chemical modifications.
For example, the furan ring can undergo hydrogenation to a tetrahydrofuran (B95107) ring, or it can be a diene in Diels-Alder reactions. A structurally similar compound, 4-(2-furyl)-3-buten-2-one, has been studied in hydrodeoxygenation reactions to produce valuable chemicals like n-octane, demonstrating the potential for converting furan-containing molecules into hydrocarbon fuels and chemicals. mdpi.com The carboxylic acid and the vinyl group of this compound can also be selectively transformed. For instance, the synthesis of various substituted pentenoic acids for different applications is well-documented. google.comchemicalbook.comchemicalbook.com These transformations could lead to the production of unique diols, amino acids, or other functionalized molecules that are valuable intermediates in the fine chemical and pharmaceutical industries.
Unable to Generate Article on "this compound"
Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to find any substantive information on the chemical compound "this compound."
Specifically, there is no scientific data available that details the properties or synthesis of this compound. Furthermore, no link could be established between "this compound" and the applications specified in the requested outline:
Routes to Pharmaceutical Precursors (e.g., related to cefuroxime): While various furan-containing compounds are utilized as precursors in the synthesis of the antibiotic cefuroxime, our research found no mention of "this compound" being used for this purpose. The intermediates documented in the synthesis of cefuroxime, such as 2-furylglyoxalic acid and syn-2-methoxyamino-2-(2-furyl)acetic acid, are structurally distinct from the requested compound. wikipedia.orglibretexts.org
Raw Materials for Advanced Synthetic Fibers: The field of polymer science is actively exploring furan-based monomers, like 2,5-furandicarboxylic acid (FDCA) and 2-furanacrylic acid, for the creation of bio-based polyesters and other advanced fibers. longdom.orgbyjus.com However, "this compound" is not mentioned in the literature as a monomer or raw material for these applications.
Given the strict requirement to focus solely on "this compound" and to provide scientifically accurate, well-sourced content, it is not possible to generate the requested article. Proceeding would require speculation and the inclusion of information on unrelated compounds, which would violate the core instructions of the request.
Should further information or alternative search terms become available, we would be pleased to revisit this topic.
Structure Activity Relationship Sar Studies and Mechanistic Biological Interactions
Elucidation of Molecular Interactions with Biological Targets
The biological activity of furan (B31954) derivatives is deeply rooted in their molecular structure, which allows for various types of interactions with cellular targets like receptors and enzymes. ijabbr.com The aromatic nature of the furan ring, combined with the reactivity of its substituents, governs its binding mechanisms and subsequent biological effects.
The furan moiety is a key pharmacophore that can engage in multiple types of interactions with biological receptors. The oxygen atom within the five-membered aromatic ring can participate in polar interactions, which helps to stabilize the compound within the active site of a receptor. nih.gov The aromatic system itself allows for π-π stacking and hydrophobic interactions with the amino acid residues of a protein target.
Furan-based chemical cross-linking methodologies have been developed to study the transient and complex interactions between ligands and their receptors, such as G protein-coupled receptors (GPCRs). nih.gov This technique involves modifying a ligand with a furan moiety. Upon oxidation, the furan becomes reactive and forms a covalent bond with the receptor, allowing for the detailed study of the binding event. nih.govrsc.org This demonstrates the furan ring's capacity to be chemically activated to form stable complexes with its biological targets. The specific coordination of the furan ring, whether through its carbon atoms (η1(C) or η2 (C=C)) or as a bridging ligand, can influence its interaction with organometallic frameworks and potentially with metalloproteins. researchgate.net
Furan derivatives are known to act as inhibitors of various enzymes through several mechanisms. taylorandfrancis.com The nature of the substituents on the furan ring is critical in determining the specific enzyme target and the potency of inhibition.
One primary mechanism of toxicity and interaction for many furan-containing compounds is their metabolic activation by cytochrome P450 enzymes into highly reactive intermediates. oup.comnih.gov The furan ring is oxidized to cis-2-butene-1,4-dial, a reactive α,β-unsaturated dialdehyde. oup.com This electrophilic metabolite can then covalently bind to nucleophilic residues (such as cysteine and lysine) on proteins, including enzymes, leading to their inactivation and contributing to cellular toxicity. oup.com
Specific furan derivatives have been shown to inhibit key enzymes. For example, certain furan-2-carboxamide derivatives have demonstrated inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). bohrium.com The inhibition constants (Ki) for these interactions highlight the potential for these structures to serve as scaffolds for more potent enzyme inhibitors. bohrium.com Furthermore, the natural product cantharidin, which contains a dihydrofuran ether structure, is a known inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A). wikipedia.org
The 4-pentenoic acid portion of the subject molecule also has known enzyme-inhibiting properties. It is a known inhibitor of fatty acid oxidation, and its metabolite, 3-keto-4-pentenoyl-CoA, is a potent inhibitor of 3-ketoacyl-CoA thiolase. nih.govmedchemexpress.com
Table 1: Enzyme Inhibition by Furan Derivatives and Related Compounds
| Compound/Derivative Class | Target Enzyme | Mechanism/Observation | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | Enzyme inhibition | 0.10 mM | bohrium.com |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | Enzyme inhibition | 0.10 mM | bohrium.com |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | Enzyme inhibition | 0.07 mM | bohrium.com |
| Furan (via metabolite) | Various enzymes | Covalent binding by reactive metabolite (cis-2-butene-1,4-dial) | N/A | oup.com |
| Cantharidin | Protein Phosphatase 2A (PP2A) | Inhibition linked to antitumor activity | N/A | wikipedia.org |
| 4-Pentenoic acid | 3-ketoacyl-CoA thiolase | Inhibition by metabolite 3-keto-4-pentenoyl-CoA | N/A | nih.gov |
Mechanistic Investigations of Antimicrobial and Antitumor Activities of Analogues
Analogues containing the furan nucleus exhibit a broad spectrum of biological activities, including significant antimicrobial and antitumor effects. nih.govresearchgate.netresearchgate.net Mechanistic studies have begun to unravel the complex cellular and molecular interactions that underpin these activities.
The antitumor activity of furan derivatives often involves the modulation of critical signaling pathways that control cell proliferation, survival, and death.
PI3K/Akt and Wnt/β-catenin Pathways: Certain novel furan derivatives have shown potent antiproliferative activity against cancer cell lines by promoting the activity of the tumor suppressor PTEN. nih.goveurekaselect.com This, in turn, suppresses the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways. nih.goveurekaselect.com
Induction of Apoptosis: Many furan-based compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). nih.gov Mechanistic studies on specific derivatives revealed cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic mitochondrial pathway. nih.govmdpi.com This is often confirmed by observing an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com
Tubulin Polymerization Inhibition: Microtubules are a key target for anticancer drugs. nih.gov Some furan derivatives have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govmdpi.com
The antimicrobial mechanisms of furan derivatives are generally characterized by the selective inhibition of microbial growth and the modification of essential microbial enzymes. nih.govnih.gov The presence of the furan ring is an important component for this biological action. researchgate.net For instance, some aryl furan derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The selectivity and potency of furan derivatives are highly dependent on their specific chemical structures. nih.gov Minor modifications to the substituents on the furan ring can lead to significant changes in biological activity and target specificity. nih.govutripoli.edu.ly
For antitumor analogues, a crucial aspect of their potential is their selectivity for cancer cells over normal, healthy cells. Studies have shown that some furan derivatives exhibit significantly higher cytotoxicity against breast cancer cells (MCF-7) compared to normal breast cells (MCF-10A), resulting in a favorable selectivity index. nih.govmdpi.com This selectivity may arise from the differential expression of target enzymes or the altered metabolic state of cancer cells.
The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. Research has identified furan derivatives with potent cytotoxic activities in the low micromolar and even nanomolar range against various human cancer cell lines. nih.govnih.govmdpi.com The presence of other aromatic rings and functional groups in the structure can strongly influence this potency. nih.gov
Table 2: In Vitro Antitumor Activity of Selected Furan Derivative Analogues
| Compound/Analogue | Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Furan derivative 1 | HeLa (Cervical) | 0.08 | nih.gov |
| Furan derivative 24 | HeLa (Cervical) | 0.14 | nih.gov |
| Furan derivative 24 | SW620 (Colorectal) | 2.03 | nih.gov |
| Pyridine carbohydrazide (B1668358) 4 | MCF-7 (Breast) | 4.06 | nih.govmdpi.com |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | nih.govmdpi.com |
Metabolic Pathway Involvement and Metabolite Profiling
The biological effects and toxicity of many furan-containing compounds are intrinsically linked to their metabolism. The primary metabolic pathway involves the oxidation of the furan ring by cytochrome P450 (CYP) enzymes, particularly CYP2E1. oup.comnih.gov
This bioactivation step converts the relatively inert furan into a reactive metabolite, cis-2-butene-1,4-dial (BDA). oup.comnih.gov BDA is a highly electrophilic species that can readily react with cellular nucleophiles, including glutathione (B108866) (GSH), and the side chains of amino acids like cysteine and lysine (B10760008) in proteins. nih.govnih.gov The formation of these adducts is a key initiating event for both cytotoxicity and, in some cases, carcinogenicity. oup.comnih.gov
Metabolite profiling studies in rats have identified several downstream products of BDA conjugation in urine. These metabolites serve as biomarkers of furan exposure and its metabolic activation. The major metabolic fate of furan is conversion to carbon dioxide, but a significant portion is eliminated in the urine as various BDA-derived products. nih.gov
Table 3: Identified Urinary Metabolites of Furan Resulting from Bioactivation
| Metabolite Name/Structure | Precursor | Metabolic Process | Reference |
|---|---|---|---|
| Mono-GSH-BDA conjugate and downstream products | cis-2-butene-1,4-dial (BDA) | Conjugation with Glutathione (GSH) | nih.gov |
| R-2-Acetylamino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid | cis-2-butene-1,4-dial (BDA) | Reaction with lysine residues | nih.gov |
| Metabolites from cysteine-BDA-lysine crosslinks | cis-2-butene-1,4-dial (BDA) | Reaction with both cysteine and lysine residues | nih.gov |
Q & A
Q. What are the key metabolic pathways of 2-(2-Furylmethylene)-4-pentenoic acid in mammalian systems?
Methodological Answer: Studies on structurally related compounds like 4-pentenoic acid (a metabolite of valproic acid) reveal critical insights. In mammalian systems, 4-pentenoic acid undergoes β-oxidation to form 2,4-pentadienoyl-CoA, which may inhibit mitochondrial fatty acid oxidation and ATP synthesis . To map metabolic pathways for this compound:
- Use isotopic labeling (e.g., ¹⁴C or ²H) to track metabolic intermediates in liver or kidney homogenates.
- Employ GC/MS to identify terminal metabolites (e.g., conjugated glutathione derivatives) linked to hepatotoxicity .
- Validate pathways using in vitro models (e.g., isolated mitochondria or hepatocytes) to assess ATP depletion and enzyme inhibition .
Q. Which analytical techniques are most effective for quantifying this compound and its metabolites in biological samples?
Methodological Answer:
- Gas Chromatography/Mass Spectrometry (GC/MS): Optimize derivatization (e.g., trimethylsilylation) for volatile metabolites. For example, synthetic derivatives of 4-pentenoic acid were resolved using DB-5MS columns with electron ionization .
- NMR Spectroscopy: Use ¹H-NMR to detect alkene protons (δ 4.96–5.82 ppm) and quantify conjugation efficiency in polymeric systems (e.g., dendrimers) via integration of diagnostic peaks .
- Liquid Chromatography-Tandem MS (LC-MS/MS): Develop MRM (multiple reaction monitoring) transitions for targeted quantification in plasma or urine, referencing fragmentation patterns of related compounds .
Q. How can researchers synthesize and characterize derivatives of this compound for pharmacological studies?
Methodological Answer:
- Synthetic Routes:
- Characterization:
Advanced Research Questions
Q. How do conformational dynamics of this compound derivatives influence their reactivity in halogenation reactions?
Methodological Answer:
- Conformational Analysis:
- Use DFT calculations to model stable conformers (e.g., anti vs. gauche) and their steric effects. For 4-pentenoic acid derivatives, bulky substituents (e.g., diphenyl groups) stabilize reactive conformers, enhancing halogenation rates .
- Kinetic Studies:
- Conduct iodine-mediated bromination in chloroform, monitoring remaining substrate via UV-Vis (λ = 290 nm). Compare rate constants (k) across derivatives to correlate reactivity with substituent bulk .
- Plot Arrhenius parameters (log k vs. 1/T) to determine activation energies (Eₐ). For example, Eₐ decreased from 77 kJ/mol for 4-pentenoic acid to 34 kJ/mol for 2,2-diphenyl derivatives due to favorable conformations .
Q. What experimental approaches are used to determine the kinetic parameters of iodine-mediated reactions involving this compound derivatives?
Methodological Answer:
- Reaction Setup:
- Use a two-phase system (CH₂Cl₂/pH-6 phosphate buffer) with NaBr and H₂O₂ to simulate catalytic bromination. Monitor substrate depletion via GC or iodometric titration .
- Data Collection:
- Measure initial rates under pseudo-first-order conditions (excess iodine).
- Calculate rate constants (k) using integrated rate laws (e.g., ln[substrate] vs. time).
- Thermodynamic Analysis:
- Derive Δ‡H and Δ‡S from Eyring plots (ln(k/T) vs. 1/T). For 4-pentenoic acid, Δ‡S = -59 cal/K, indicating a highly ordered transition state .
Q. What role does this compound play in the development of enzyme inhibitors targeting β-oxidation pathways?
Methodological Answer:
- Mechanistic Probes:
- Toxicity Profiling:
- Structure-Activity Relationships (SAR):
Q. How can NMR spectroscopy be optimized to confirm the successful conjugation of this compound to polymeric carriers?
Methodological Answer:
- Probe Selection:
- Quantitative Analysis:
- Relaxation Filters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
